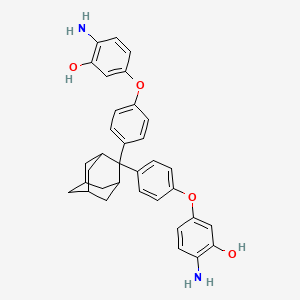
2,2-Bis(4-(4-amino-3-hydroxyphenoxy)phenyl)adamantane
Cat. No. B1204088
M. Wt: 534.6 g/mol
InChI Key: DPMXTDKQWKXVSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07365231B2
Procedure details


A mixture of 2,2-bis(4-(3-hydroxy-4-nitrophenoxy)phenyl)adamantane (3.00 g, 5.05 mmol), 10% Pd/C (0.06 g) and ethanol (60 mL) were heated to reflux. Then, 20 mL of hydrazine hydrate was added dropwise into the suspension solution over a period of 1 hour. After the mixture was refluexed for another 24 h. The reaction solution was then filtered to remove Pd/C. The crude product was recrystallized from ethanol to give 1.81 g (67.1%) of 2,2-bis(4-(4-amino-3-hydroxyphenoxy)phenyl)adamantane. mp>160° C. (decompose); IR (KBr): 3415, 3298, 2912 cm−1, MS (EI) m/z 534 (M+, 100); Anal. Calcd. for C34H34N2O4: C, 76.40; H, 6.36; N, 5.24. Found: C, 76.21; H, 6.45; N, 5.22.
Name
2,2-bis(4-(3-hydroxy-4-nitrophenoxy)phenyl)adamantane
Quantity
3 g
Type
reactant
Reaction Step One




Yield
67.1%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:39]=[CH:40][C:41]=1[N+:42]([O-])=O)[O:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]2([C:22]3[CH:27]=[CH:26][C:25]([O:28][C:29]4[CH:34]=[CH:33][C:32]([N+:35]([O-])=O)=[C:31]([OH:38])[CH:30]=4)=[CH:24][CH:23]=3)[CH:19]3[CH2:20][CH:15]4[CH2:16][CH:17]([CH2:21][CH:13]2[CH2:14]4)[CH2:18]3)=[CH:8][CH:7]=1.O.NN>[Pd].C(O)C>[NH2:35][C:32]1[CH:33]=[CH:34][C:29]([O:28][C:25]2[CH:24]=[CH:23][C:22]([C:12]3([C:9]4[CH:10]=[CH:11][C:6]([O:5][C:4]5[CH:39]=[CH:40][C:41]([NH2:42])=[C:2]([OH:1])[CH:3]=5)=[CH:7][CH:8]=4)[CH:13]4[CH2:21][CH:17]5[CH2:16][CH:15]([CH2:20][CH:19]3[CH2:18]5)[CH2:14]4)=[CH:27][CH:26]=2)=[CH:30][C:31]=1[OH:38] |f:1.2|
|
Inputs


Step One
|
Name
|
2,2-bis(4-(3-hydroxy-4-nitrophenoxy)phenyl)adamantane
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=C(OC2=CC=C(C=C2)C2(C3CC4CC(CC2C4)C3)C3=CC=C(C=C3)OC3=CC(=C(C=C3)[N+](=O)[O-])O)C=CC1[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
0.06 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
were heated to reflux
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction solution was then filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove Pd/C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was recrystallized from ethanol
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C=C(OC2=CC=C(C=C2)C2(C3CC4CC(CC2C4)C3)C3=CC=C(C=C3)OC3=CC(=C(C=C3)N)O)C=C1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.81 g | |
| YIELD: PERCENTYIELD | 67.1% | |
| YIELD: CALCULATEDPERCENTYIELD | 67% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
